molecular formula C8H12O2 B1332192 6-Heptynoic acid methyl ester CAS No. 56909-02-5

6-Heptynoic acid methyl ester

Cat. No.: B1332192
CAS No.: 56909-02-5
M. Wt: 140.18 g/mol
InChI Key: SIAYBFIHWUHVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Heptynoic acid methyl ester is an organic compound with the molecular formula C8H12O2. It is an ester derived from heptynoic acid and methanol. This compound is characterized by the presence of a triple bond between the sixth and seventh carbon atoms in its heptane chain, making it a member of the alkyne family. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Heptynoic acid methyl ester can be synthesized through the esterification of 6-heptynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

6-Heptynoic acid+MethanolH2SO4Methyl 6-heptynoate+Water\text{6-Heptynoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 6-Heptynoic acid+MethanolH2​SO4​​Methyl 6-heptynoate+Water

Industrial Production Methods

In industrial settings, the production of methyl 6-heptynoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity methyl 6-heptynoate.

Chemical Reactions Analysis

Types of Reactions

6-Heptynoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The triple bond in methyl 6-heptynoate can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkenes or alkanes using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or other hydrogenation catalysts.

    Substitution: Alcohols or amines in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of different esters or amides.

Scientific Research Applications

6-Heptynoic acid methyl ester has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of methyl 6-heptynoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release heptynoic acid and methanol, which can further participate in metabolic processes. The triple bond in the alkyne chain can also interact with enzymes and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl heptanoate: An ester with a similar structure but lacks the triple bond, making it less reactive in certain chemical reactions.

    Methyl 5-hexynoate: Another alkyne ester with a shorter carbon chain, which may exhibit different reactivity and properties.

Uniqueness

6-Heptynoic acid methyl ester is unique due to the presence of the triple bond, which imparts distinct chemical reactivity and properties. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

methyl hept-6-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h1H,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAYBFIHWUHVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339579
Record name Methyl 6-heptynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56909-02-5
Record name Methyl 6-heptynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Heptynoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
6-Heptynoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
6-Heptynoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
6-Heptynoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
6-Heptynoic acid methyl ester
Reactant of Route 6
6-Heptynoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.